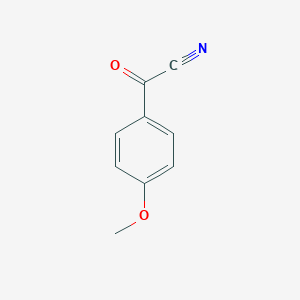

4-Methoxybenzoyl cyanide

Vue d'ensemble

Description

4-Methoxybenzoyl cyanide (CAS RN: 14271-83-1) is an aromatic cyanide derivative characterized by a benzoyl group substituted with a methoxy (-OCH₃) group at the para position and a nitrile (-CN) functional group. It belongs to the class of aroyl cyanides, which are valuable intermediates in organic synthesis. For instance, this compound reacts with dichloromethylenetriphenylphosphorane to yield 2-aryl-3,3-dichloroacrylonitriles, demonstrating its utility in constructing complex organic frameworks . Its electron-donating methoxy substituent enhances electrophilic reactivity, making it a versatile reagent in nucleophilic addition and cyclization reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxybenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or crystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain a high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxybenzoyl cyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methoxybenzoic acid.

Reduction: Reduction reactions can convert it to 4-methoxybenzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: 4-Methoxybenzoic acid.

Reduction: 4-Methoxybenzyl alcohol.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis Applications

4-Methoxybenzoyl cyanide serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Below are some key applications:

- Pharmaceutical Synthesis : It is utilized in the synthesis of bioactive compounds, including anti-cancer agents and anti-inflammatory drugs. The compound can be transformed into various derivatives that exhibit therapeutic properties.

- Organic Synthesis : The compound is involved in the formation of complex organic molecules through reactions such as nucleophilic substitution and acylation. Its derivatives have been used to synthesize heterocyclic compounds, which are essential in drug development.

Synthesis of Bioactive Compounds

A notable application of this compound is in the total synthesis of echinoside A and salinosporamide A, both of which are recognized for their anti-cancer properties. The synthetic route involves multiple steps where this compound acts as a key intermediate, facilitating the construction of complex molecular frameworks essential for biological activity .

Development of New Materials

In materials science, this compound has been explored for its potential use in organic light-emitting diodes (OLEDs). Research indicates that incorporating this compound into indium tin oxide (ITO) cathodes enhances the performance of OLED devices, making them more efficient and durable .

Data Table: Applications Overview

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Pharmaceutical Chemistry | Synthesis of echinoside A | Anti-cancer activity |

| Organic Synthesis | Formation of heterocycles | Essential for drug development |

| Material Science | Use in OLEDs | Improved efficiency and longevity |

| Agrochemicals | Intermediate for pesticide synthesis | Enhanced efficacy in pest control |

Recent Research Findings

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. For instance, research published in 2023 demonstrated its efficacy as a precursor for synthesizing novel quinone methides that exhibit antibacterial and antifungal activities . These findings underscore its potential as a building block for developing new therapeutic agents.

Mécanisme D'action

The mechanism of action of 4-methoxybenzoyl cyanide involves its reactivity with various nucleophiles and electrophiles. The methoxy group enhances its reactivity by donating electron density to the benzene ring, making the cyanide group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to produce a wide range of chemical products .

Comparaison Avec Des Composés Similaires

Structural and Molecular Characteristics

The table below compares 4-methoxybenzoyl cyanide with structurally analogous para-substituted aroyl cyanides:

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight | Electronic Effect |

|---|---|---|---|---|

| Benzoyl cyanide | H | C₈H₅NO | 131.13 | Reference (neutral) |

| 4-Methylbenzoyl cyanide | -CH₃ | C₉H₇NO | 145.16 | Weakly electron-donating |

| 4-Chlorobenzoyl cyanide | -Cl | C₈H₄ClNO | 165.58 | Electron-withdrawing |

| This compound | -OCH₃ | C₉H₇NO₂ | 161.16 | Strongly electron-donating |

| 4-Nitrobenzoyl cyanide | -NO₂ | C₈H₄N₂O₃ | 176.13 | Strongly electron-withdrawing |

Key Observations :

- The methoxy group increases molecular weight compared to methyl or unsubstituted analogs due to the oxygen atom.

- Electronic effects vary significantly: Methoxy donates electrons via resonance, while nitro and chloro withdraw electrons .

Reactivity in Organic Reactions

The reactivity of aroyl cyanides is strongly influenced by substituents:

- This compound : Reacts efficiently with dichloromethylenetriphenylphosphorane to form 2-aryl-3,3-dichloroacrylonitriles. The electron-donating methoxy group activates the carbonyl carbon, facilitating nucleophilic attack .

- 4-Nitrobenzoyl cyanide : Fails to react under the same conditions due to the electron-withdrawing nitro group deactivating the carbonyl .

- 4-Methylbenzoyl cyanide : Exhibits moderate reactivity, with yields comparable to unsubstituted benzoyl cyanide, as the methyl group provides weak electron donation .

Research Findings and Mechanistic Insights

- Reactivity with Phosphorus Ylides: The success of this compound in forming dichloroacrylonitriles highlights the importance of electron-donating groups in stabilizing transition states during nucleophilic attack. In contrast, electron-withdrawing groups (e.g., -NO₂) hinder reactivity .

- Synthetic Applications : this compound is pivotal in synthesizing heterocycles and acrylonitrile derivatives, which are precursors to pharmaceuticals and agrochemicals.

Activité Biologique

4-Methoxybenzoyl cyanide, a compound derived from the benzoyl cyanide family, exhibits various biological activities that are of significant interest in medicinal chemistry and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its molecular formula and a molecular weight of 175.19 g/mol. It appears as a colorless to slightly yellow liquid and is miscible with water. The compound is known to be toxic if ingested or absorbed through the skin, primarily due to the release of hydrogen cyanide upon reaction with acids or acid fumes .

Biological Activities

1. Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In vitro studies have shown that it can inhibit the growth of various fungal strains, including Candida albicans. The mechanism involves disrupting cellular membrane integrity and inhibiting the formation of hyphae, which are critical for fungal virulence. Notably, it has been observed that this compound does not exhibit toxicity towards human erythrocytes or zebrafish embryos, making it a potential candidate for therapeutic applications against fungal infections .

2. Anti-Inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. Studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation .

3. Toxicological Considerations

While this compound has promising biological activities, its toxicity profile is a significant concern. Cyanides are known mitochondrial poisons, and exposure can lead to severe neurological and cardiovascular effects due to their interference with cellular respiration. Acute exposure can cause symptoms ranging from headache and dizziness to respiratory failure and death if untreated .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Cytochrome c Oxidase : The compound binds to iron and copper in cytochrome c oxidase, disrupting the electron transport chain and inhibiting ATP production .

- Membrane Disruption : It alters membrane permeability in fungal cells, leading to cell death through necrosis rather than apoptosis .

Case Studies

A review of case studies highlights the dual nature of this compound as both a therapeutic agent and a toxic compound:

- Case Study 1 : A clinical report documented successful antifungal treatment using derivatives of benzoyl cyanide in patients resistant to conventional therapies, emphasizing the need for further exploration of this compound's efficacy in clinical settings.

- Case Study 2 : Toxicological evaluations showed that acute exposure to high concentrations resulted in significant morbidity among laboratory animals, underscoring the importance of safety measures when handling this compound.

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antifungal | Inhibits Candida albicans growth | Disruption of hyphal formation |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Modulation of inflammatory pathways |

| Toxicity | Mitochondrial poisoning leading to CNS effects | Inhibition of cytochrome c oxidase |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxybenzoyl cyanide, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-methoxybenzoyl chloride with potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF) under inert atmosphere at 60–80°C . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 for acyl chloride to cyanide), monitoring reaction progress via TLC, and using catalysts like tetrabutylammonium bromide (TBAB) to enhance yield. Post-reaction purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What safety protocols are critical when handling this compound?

Due to the cyanide group’s toxicity, strict safety measures are required:

- PPE : Impermeable gloves (nitrile), sealed goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Decontamination : Neutralize spills with 10% sodium hypochlorite (NaClO) solution.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers characterize this compound using spectroscopic methods?

- NMR : NMR (DMSO-d6) shows signals at δ 3.85 (s, 3H, OCH), δ 7.05–8.10 (m, aromatic protons), and δ 4.20 (s, 1H, CN). NMR confirms the carbonyl (δ 165–170 ppm) and nitrile (δ 115–120 ppm) groups .

- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1680 cm (C=O stretch) are diagnostic .

Advanced Research Questions

Q. How does the 4-methoxybenzoyl substituent influence biological activity in enzyme inhibition studies?

The 4-methoxybenzoyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. For example, derivatives with this group demonstrated potent soluble epoxide hydrolase (sEH) inhibition (IC = 1.06 nM), attributed to π-π stacking with aromatic residues like Phe362 in the active site . Computational docking (AutoDock Vina) and ADME predictions (SwissADME) can guide structural modifications for improved pharmacokinetics .

Q. What strategies resolve contradictions in reactivity data for this compound derivatives?

Discrepancies in reaction outcomes (e.g., unexpected byproducts) may arise from competing pathways. Strategies include:

- Kinetic vs. thermodynamic control : Vary temperature (e.g., 25°C vs. 80°C) to favor different intermediates.

- Isolation of intermediates : Use quenching experiments or in-situ FT-IR to identify transient species.

- DFT calculations : Compare activation energies for plausible mechanisms (e.g., nucleophilic vs. electrophilic pathways) .

Q. How can cyanide release from this compound be quantified in environmental or biological systems?

- Spectrophotometry : Employ the pyridine-barbituric acid method, where cyanide reacts with chloramine-T to form cyanogen chloride, detectable at 605 nm .

- LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions (e.g., m/z 175 → 130 for quantification) .

Q. What role do computational models play in predicting the stability of this compound under varying pH conditions?

Molecular dynamics (MD) simulations (Amber or GROMACS) can model hydrolysis pathways. At pH < 3, protonation of the methoxy group accelerates nitrile hydrolysis to carboxylic acid. Quantum mechanical calculations (Gaussian 09) predict transition states and activation barriers, guiding formulation strategies for labile derivatives .

Q. Methodological Notes

- Data Validation : Use duplicate samples and spike-recovery tests (≥85% recovery) for analytical methods .

- Contradiction Management : Apply statistical tools (ANOVA, Grubbs’ test) to identify outliers in biological assays .

- Safety Compliance : Refer to OSHA HazCom 2012 and GHS guidelines for labeling and handling .

Propriétés

IUPAC Name |

4-methoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMIZSCETMDNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348953 | |

| Record name | 4-methoxybenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14271-83-1 | |

| Record name | 4-methoxybenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.